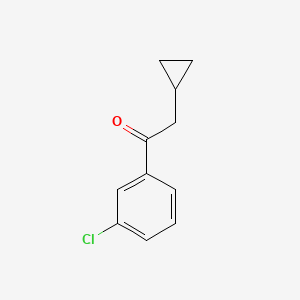

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is an organic compound that belongs to the class of ketones It features a cyclopropyl group attached to an ethanone backbone, with a chlorophenyl substituent at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one typically involves the reaction of 3-chlorobenzaldehyde with cyclopropylmethyl ketone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ketone product. Common reagents used in this synthesis include acids like hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction rate. The use of advanced purification techniques, including distillation and recrystallization, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Key Reactions

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The ketone group can be reduced to form alcohols.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one serves as a valuable intermediate in organic synthesis and has several notable applications:

Chemistry

- Building Block : It is utilized as a building block in the synthesis of more complex organic molecules. This includes its role in creating various derivatives that can have different biological activities.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, making it relevant in drug development. For instance, studies have shown its interaction with neuraminidase, a target for antiviral drugs .

- Receptor Binding Studies : Research is ongoing to explore how this compound binds to various biological receptors, which could lead to therapeutic applications.

Case Study 1: Neuraminidase Inhibition

In a study focusing on acyl oseltamivir analogues, this compound was identified as a potent inhibitor of neuraminidase, which is crucial in the treatment of influenza. The research highlighted its structural modifications that enhance binding affinity and efficacy against viral targets .

Case Study 2: Synthesis of Complex Molecules

Research has demonstrated the use of this compound in synthesizing derivatives that exhibit unique pharmacological properties. For example, through Claisen condensation reactions, various substituted pyrazoles were synthesized, showcasing the versatility of this compound in creating biologically active molecules .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Cyclopropyl group with chlorophenyl moiety | Enzyme inhibition, receptor binding |

| 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Similar cyclopropyl structure with different phenyl substitution | Intermediate for fungicides |

| 1-(3-Chloro-phenyl)-2-cyclopropyl-2-propanol | Alcohol variant showcasing different functional group | Potentially different reactivity patterns |

Mecanismo De Acción

The mechanism by which 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

1-(3-Chlorophenyl)-2-(methylamino)-1-propanone: Another compound with a chlorophenyl group, differing in the presence of a methylamino substituent.

Uniqueness

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.

Actividad Biológica

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one, also known as a cyclopropyl ketone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

- Molecular Formula : C11H11ClO

- CAS Number : 1425367-32-3

The primary biological activity of this compound involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of both the dopaminergic and noradrenergic pathways, which are crucial for mood regulation and cognitive functions. This compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Dopamine Reuptake Inhibition | Enhances dopaminergic signaling by preventing dopamine reabsorption. |

| Norepinephrine Reuptake Inhibition | Increases norepinephrine levels, potentially improving mood and alertness. |

| Antidepressant Potential | Suggested efficacy in animal models for depression treatment. |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Effects : A study demonstrated that administration of this compound in rodent models resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The compound exhibited a dose-dependent response, indicating its potential as an antidepressant agent .

- Neurotransmitter Modulation : Research indicated that this compound selectively inhibited the reuptake transporters for dopamine and norepinephrine more effectively than traditional stimulants like cocaine. This suggests a unique profile that may lead to fewer side effects associated with stimulant abuse .

- Safety and Toxicology : Toxicological assessments showed that while the compound is effective at enhancing neurotransmitter levels, it also requires careful monitoring due to potential side effects such as increased heart rate and anxiety at higher doses .

Comparative Analysis

When compared to similar compounds, such as other cyclopropyl ketones or known antidepressants, this compound exhibits distinct pharmacological properties:

| Compound | Dopamine Activity | Norepinephrine Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Unique structure may confer distinct properties |

| Cocaine | High | Moderate | Known for high abuse potential |

| Bupropion | Moderate | Moderate | Primarily used as an antidepressant |

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-2-cyclopropylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKABJVNDVNOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.